13(S)-HpOTrE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

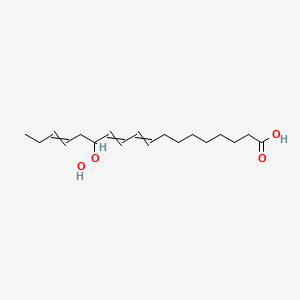

13(S)-HpOTrE is a lipid hydroperoxide, obtained by the formal substitution of a hydrogen at position 9 of octadeca-9,11,15-trienoic acid by a hydroperoxy group. It is an 18-carbon rearrangement and primary peroxidation product of α-linolenic acid. This compound is an intermediate in prostaglandin and leukotriene metabolism and serves as a substrate for the enzyme hydroperoxide dehydratase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

13(S)-HpOTrE can be synthesized through the oxidation of α-linolenic acid. The reaction typically involves the use of singlet oxygen or other oxidizing agents to introduce the hydroperoxy group at the 13th position of the fatty acid chain .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimized oxidation processes to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

13(S)-HpOTrE undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex peroxides and other oxidative products.

Reduction: Reduction of the hydroperoxy group can yield hydroxyl derivatives.

Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Singlet oxygen, hydrogen peroxide.

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Catalysts: Various metal catalysts can be used to facilitate these reactions.

Major Products

The major products formed from these reactions include hydroxyl derivatives, more complex peroxides, and other oxidative products .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Mechanism of Action

Research indicates that 13(S)-HpOTrE exhibits potent anti-inflammatory effects by inactivating the NLRP3 inflammasome complex through the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway. This mechanism has been validated in various experimental models, including murine macrophages and in vivo studies involving septic shock models.

Case Study: In Vivo Effects on Inflammation

A study demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as IL-1β in lipopolysaccharide (LPS)-challenged RAW 264.7 cells. Specifically, at a concentration of 100 μM, this compound reduced IL-1β levels by approximately 86.4% compared to untreated controls, showcasing its potential as an anti-inflammatory agent .

Cytotoxicity and Cell Proliferation

Impact on Cancer Cells

In addition to its anti-inflammatory properties, this compound has been studied for its cytotoxic effects on cancer cells. In vitro assays using RAW 264.7 cells revealed that this compound exhibited a dose-dependent decrease in cell proliferation, with a notable IC50 value indicating its effectiveness at reducing cell viability .

Comparison with Other Fatty Acids

When compared to other polyunsaturated fatty acids (PUFAs), such as ALA and arachidonic acid (AA), this compound demonstrated superior cytotoxicity, suggesting its potential role in cancer therapeutics .

Metabolite Interaction and Pathway Modulation

Role in Lipid Metabolism

this compound is not only a product of ALA metabolism but also plays a role in modulating lipid profiles and inflammatory markers. Supplementation with ALA has been associated with improved lipid profiles and reduced inflammatory biomarkers like C-reactive protein (CRP) .

Influence on Other Metabolites

The interaction between this compound and other metabolites derived from ALA, such as 13(S)-hydroxyoctadecatrienoic acid (13(S)-HOTrE), has been explored. Both metabolites showed synergistic effects in reducing oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS) when tested on LPS-stimulated macrophages .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Wirkmechanismus

The mechanism of action of 13(S)-HpOTrE involves its role as an intermediate in the metabolism of α-linolenic acid. It is involved in the biosynthesis of prostaglandins and leukotrienes, which are important for various physiological processes, including inflammation and immune response. The compound acts as a substrate for the enzyme hydroperoxide dehydratase, which catalyzes its conversion to other bioactive molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Octadeca-9,11,15-trienoic acid: The parent compound from which 13(S)-HpOTrE is derived.

13-Hydroperoxyoctadeca-9,11-dienoic acid: Another hydroperoxy fatty acid with similar structural features but different double bond positions.

13-Hydroperoxyoctadeca-9,11,15-trienoate: The conjugate base of this compound

Uniqueness

This compound is unique due to its specific role in the metabolism of α-linolenic acid and its involvement in the biosynthesis of important signaling molecules like prostaglandins and leukotrienes. Its hydroperoxy group at the 13th position also distinguishes it from other similar compounds .

Eigenschaften

Molekularformel |

C18H30O4 |

|---|---|

Molekulargewicht |

310.4 g/mol |

IUPAC-Name |

13-hydroperoxyoctadeca-9,11,15-trienoic acid |

InChI |

InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h3,7,9,11-12,15,17,21H,2,4-6,8,10,13-14,16H2,1H3,(H,19,20) |

InChI-Schlüssel |

UYQGVDXDXBAABN-UHFFFAOYSA-N |

Kanonische SMILES |

CCC=CCC(C=CC=CCCCCCCCC(=O)O)OO |

Synonyme |

13-HPOT 13-hydroperoxy-9,11,15-octadecatrienoic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.